N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
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Overview
Description
N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that features a complex structure with a chlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation reactions, possibly using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Similar structure with a different position of the nitro group.
N-(4-Bromophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
N-(4-Chlorophenyl)-3-(5-(3-methylphenyl)furan-2-yl)propanamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
N-(4-Chlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
853329-30-3 |
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Molecular Formula |
C19H15ClN2O4 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-4-6-15(7-5-14)21-19(23)11-9-17-8-10-18(26-17)13-2-1-3-16(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI Key |
WOLYWQKZNSMYSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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